molecular formula C28H38N2O B136852 N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide CAS No. 142720-26-1

N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide

Cat. No. B136852
M. Wt: 418.6 g/mol
InChI Key: GGNLGBYSSQXGBN-UHFFFAOYSA-N
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Description

“N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide” is a chemical compound with the molecular formula C28H38N2O . It is an indole derivative, which is a class of compounds known for their diverse biological activities .


Molecular Structure Analysis

The molecular structure of “N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide” consists of 28 carbon atoms, 38 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in chemical databases like ChemSpider .

Future Directions

The future directions for “N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential therapeutic applications . Indole derivatives have shown promise in a variety of areas, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

properties

IUPAC Name

N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38N2O/c1-3-5-7-14-20-30(21-15-8-6-4-2)27(31)22-25-24-18-12-13-19-26(24)29-28(25)23-16-10-9-11-17-23/h9-13,16-19,29H,3-8,14-15,20-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGNLGBYSSQXGBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=CC=CC=C21)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440213
Record name N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide

CAS RN

142720-26-1
Record name N,N-dihexyl-2-(2-phenyl-1H-indol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dihexyl-2-phenyl-1H-indole-3-acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AU9E3L8C2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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